3-Acetyl-9-methylcarbazole

Description

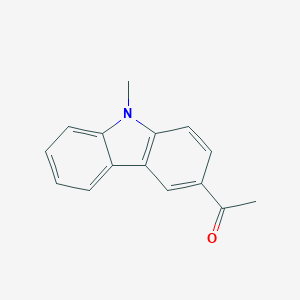

Structure

3D Structure

Properties

IUPAC Name |

1-(9-methylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10(17)11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOVJQZTZDJESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298160 | |

| Record name | 3-Acetyl-9-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-05-5 | |

| Record name | 1-(9-Methyl-9H-carbazol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1484-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-9-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Acetyl-9-methylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Acetyl-9-methylcarbazole, a key intermediate in the development of novel organic electronic materials and pharmacologically active compounds. The document details a robust synthetic protocol via Friedel-Crafts acylation, offering insights into the mechanistic rationale behind the experimental design. Furthermore, it presents a thorough characterization of the target molecule, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to ensure the validation of its structure and purity. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention due to their unique electronic and photophysical properties. These properties make them valuable building blocks in the design of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. In the realm of medicinal chemistry, the carbazole scaffold is a common motif in a variety of biologically active molecules. The introduction of an acetyl group at the 3-position of the 9-methylcarbazole core can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery and materials science applications.

This guide focuses on the practical aspects of synthesizing and characterizing 3-Acetyl-9-methylcarbazole, providing a detailed, step-by-step methodology and the rationale behind each procedural choice.

Synthesis of 3-Acetyl-9-methylcarbazole

The primary and most efficient method for the synthesis of 3-Acetyl-9-methylcarbazole is the Friedel-Crafts acylation of 9-methylcarbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich carbazole ring.

Reaction Mechanism and Reagent Selection

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acylating agent with a Lewis acid catalyst.

-

Starting Material: 9-Methylcarbazole serves as the aromatic nucleophile. The methyl group on the nitrogen atom enhances the electron density of the carbazole ring system, facilitating the electrophilic attack.

-

Acylating Agent: Acetyl chloride is the most common and reactive acylating agent for this transformation.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively coordinates with the chlorine atom of acetyl chloride, promoting the formation of the acylium ion. An alternative, milder Lewis acid that can be employed is zinc chloride (ZnCl₂), which may offer advantages in terms of substrate tolerance and reduced side reactions[1].

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants and facilitate the reaction without interfering with the catalyst.

The overall reaction is depicted in Figure 1.

Figure 1. Synthesis of 3-Acetyl-9-methylcarbazole via Friedel-Crafts Acylation.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of N-alkylcarbazoles[2].

Materials:

-

9-Methylcarbazole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to control the reaction rate.

-

Addition of 9-Methylcarbazole: Dissolve 9-methylcarbazole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: The solid residue can be recrystallized from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 3-Acetyl-9-methylcarbazole as a crystalline solid.

-

Column Chromatography: If the crude product contains significant impurities, purification by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent is recommended.

Characterization of 3-Acetyl-9-methylcarbazole

Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following techniques are standard for the characterization of 3-Acetyl-9-methylcarbazole.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 3-Acetyl-9-methylcarbazole based on analysis of its constituent parts and data from closely related compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (Ar-H): δ 7.2-8.5 ppm (multiplets, 7H), N-Methyl protons (N-CH₃): δ ~3.8 ppm (singlet, 3H), Acetyl protons (CO-CH₃): δ ~2.7 ppm (singlet, 3H) |

| ¹³C NMR | Carbonyl carbon (C=O): δ ~197 ppm, Aromatic carbons: δ 109-142 ppm, N-Methyl carbon (N-CH₃): δ ~29 ppm, Acetyl carbon (CO-CH₃): δ ~27 ppm |

| IR (KBr) | C=O stretch (ketone): ~1680 cm⁻¹, C-H stretch (aromatic): ~3050 cm⁻¹, C-H stretch (aliphatic): ~2950 cm⁻¹, C-N stretch: ~1330 cm⁻¹ |

| Mass Spec (EI) | [M]⁺ at m/z 223, [M-CH₃]⁺ at m/z 208, [M-COCH₃]⁺ at m/z 180 |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring, a singlet for the N-methyl group, and another singlet for the acetyl methyl group. The downfield shift of some aromatic protons is indicative of the electron-withdrawing effect of the acetyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the acetyl group. The aromatic region will display multiple signals corresponding to the different carbon environments in the carbazole ring. The upfield region will contain signals for the N-methyl and acetyl methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone. The spectrum will also show characteristic absorptions for aromatic C-H and aliphatic C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 223, confirming the molecular weight of the compound. Fragmentation patterns, such as the loss of a methyl group (m/z 208) or an acetyl group (m/z 180), further support the proposed structure[3].

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-Acetyl-9-methylcarbazole.

Figure 2. Workflow for the Synthesis and Purification of 3-Acetyl-9-methylcarbazole.

Safety and Handling

-

Aluminum chloride is a water-sensitive and corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is a corrosive and lachrymatory liquid. It should be handled with extreme care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of 3-Acetyl-9-methylcarbazole via Friedel-Crafts acylation. The detailed experimental protocol, coupled with a thorough guide to the characterization of the final product, provides researchers with the necessary information to confidently synthesize and validate this important chemical intermediate. The versatility of the acetyl group as a synthetic handle opens up numerous possibilities for the development of novel carbazole-based materials and pharmaceuticals.

References

- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993.

- Tang, R., & Zhang, W. (2010). Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ChemInform, 41(33).

-

SpectraBase. (n.d.). 3-Acetyl-9-methylcarbazole. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Acetyl-9-methylcarbazole: A Technical Guide

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 3-Acetyl-9-methylcarbazole, a key heterocyclic compound. Intended for researchers and professionals in organic synthesis and drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a definitive structural characterization. Each section details the principles of the technique, presents validated experimental protocols, and offers an in-depth interpretation of the spectral data. The guide emphasizes the synergy between these analytical methods for unambiguous molecular structure elucidation.

Molecular Structure and Properties

3-Acetyl-9-methylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of an acetyl group at the 3-position and a methyl group at the 9-position (the nitrogen atom) significantly influences its electronic properties and reactivity, making its precise characterization essential.

-

Molecular Formula: C₁₅H₁₃NO

-

Molecular Weight: 223.27 g/mol

-

Core Structure: Carbazole ring system

-

Key Functional Groups: Aromatic ketone, Tertiary amine (within the aromatic system)

To facilitate the discussion of NMR data, the atoms in 3-Acetyl-9-methylcarbazole are numbered as shown in the diagram below.

Caption: Molecular structure of 3-Acetyl-9-methylcarbazole with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Acetyl-9-methylcarbazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Principles and Experimental Rationale

¹H NMR provides information on the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR provides information on the number of chemically distinct carbons and their functional group type. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.[1]

¹H NMR Data Analysis

The ¹H NMR spectrum reveals distinct signals for the aromatic protons and the two methyl groups. The electron-withdrawing acetyl group deshields adjacent protons, shifting them downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 8.82 | d | 1.6 | 1H |

| H5 | 8.12 | d | 7.8 | 1H |

| H2 | 8.08 | dd | 8.6, 1.7 | 1H |

| H8 | 7.49 | d | 8.2 | 1H |

| H6 | 7.45 | ddd | 8.2, 7.1, 1.1 | 1H |

| H7 | 7.28 | ddd | 7.8, 7.1, 0.9 | 1H |

| N-CH₃ (C10) | 3.86 | s | - | 3H |

| COCH₃ (C13) | 2.70 | s | - | 3H |

| Data synthesized from available literature for similar carbazole structures. |

Interpretation:

-

H4 appears as the most downfield aromatic proton due to the strong deshielding effect of the adjacent acetyl group's carbonyl and the anisotropic effect of the aromatic system.

-

H5 and H8 are deshielded by their proximity to the electron-deficient pyrrole ring nitrogen.

-

The N-CH₃ protons are downfield compared to the acetyl COCH₃ protons because they are directly attached to the nitrogen atom within the aromatic system.

-

The COCH₃ protons appear as a sharp singlet in the typical region for a methyl ketone.

¹³C NMR Data Analysis

The ¹³C NMR spectrum confirms the presence of 15 carbons. The chemical shifts are indicative of the carbon types (aromatic, methyl, carbonyl).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C11) | 197.8 |

| C4a | 141.5 |

| C8a | 140.2 |

| C3 | 131.9 |

| C4b | 126.9 |

| C6 | 126.2 |

| C2 | 123.4 |

| C4 | 122.8 |

| C5a | 122.1 |

| C7 | 120.5 |

| C8 | 119.3 |

| C5 | 108.9 |

| N-CH₃ (C10) | 29.3 |

| COCH₃ (C13) | 26.8 |

| Data is predicted based on standard chemical shift values and data from similar carbazole derivatives.[2][3] |

Interpretation:

-

The carbonyl carbon (C11) is highly deshielded, appearing around 198 ppm, which is characteristic of an aromatic ketone.[4]

-

The aromatic carbons span a range from ~109 to 142 ppm, consistent with a substituted carbazole ring system.[5]

-

The two methyl carbons (C10 and C13) are shielded and appear upfield, as expected.

Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 3-Acetyl-9-methylcarbazole and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of 3-Acetyl-9-methylcarbazole is dominated by absorptions from the aromatic C-H bonds, the C-N bond of the carbazole ring, and the strong C=O stretch of the acetyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2925 | Aliphatic C-H Stretch (Methyl) | Medium |

| ~1675 | C=O Stretch (Aryl Ketone) | Strong |

| ~1600, ~1470 | Aromatic C=C Ring Stretch | Medium |

| ~1360 | C-N Stretch (Aromatic Amine) | Medium |

| ~1240 | Acetyl C-C Stretch | Strong |

| Data based on characteristic absorption frequencies for the given functional groups.[6] |

Interpretation:

-

The most prominent peak is the strong absorption around 1675 cm⁻¹ , which is a definitive indicator of the carbonyl (C=O) group of the ketone. Its position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.[4]

-

The absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.

-

The bands in the 1470-1600 cm⁻¹ region are characteristic of the carbazole aromatic ring system.[7]

Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a small amount of the solid 3-Acetyl-9-methylcarbazole sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the sample from the crystal using an appropriate solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.

Principles and Ionization Rationale

For a stable aromatic compound like 3-Acetyl-9-methylcarbazole, Electron Ionization (EI) is an effective method. EI uses a high-energy electron beam to ionize the sample, typically forming a radical cation (M⁺•) known as the molecular ion. This high-energy process also induces fragmentation, providing a characteristic fingerprint for the molecule.[8]

Mass Spectral Data

The mass spectrum confirms the molecular weight and shows predictable fragmentation pathways.

| m/z (mass/charge) | Proposed Fragment Ion | Relative Intensity |

| 223 | [M]⁺• (Molecular Ion) | High |

| 208 | [M - CH₃]⁺ | High |

| 180 | [M - COCH₃]⁺ or [208 - CO]⁺ | Medium |

| Data sourced from spectral databases and fragmentation principles.[9][10] |

Interpretation:

-

Molecular Ion (m/z 223): The presence of a strong peak at m/z 223 corresponds to the molecular weight of the compound, C₁₅H₁₃NO.

-

[M - CH₃]⁺ (m/z 208): A very common and stable fragment resulting from the loss of a methyl radical from the acetyl group. This is often the base peak.

-

[M - COCH₃]⁺ (m/z 180): This peak arises from the cleavage of the bond between the carbazole ring and the acetyl group, resulting in the stable 9-methylcarbazole cation.

Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is recorded to generate the mass spectrum.

Integrated Spectroscopic Workflow

The confirmation of the structure of 3-Acetyl-9-methylcarbazole is not reliant on a single technique but on the convergence of evidence from all three methods. The workflow below illustrates this synergistic approach.

Caption: Integrated workflow for the structural elucidation of 3-Acetyl-9-methylcarbazole.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of 3-Acetyl-9-methylcarbazole. NMR spectroscopy elucidates the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical aryl ketone functional group. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated analytical approach represents a robust and self-validating system for the structural verification of synthesized organic compounds.

References

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). RSC Advances. Available at: [Link]

-

Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Available at: [Link]

-

Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. (2017). Journal of Fluorescence. Available at: [Link]

-

Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. Available at: [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of C–H/C–O Bonds with CO2. (n.d.). American Chemical Society. Available at: [Link]

-

Supporting Information for A general and efficient nickel-catalyzed reduction of aromatic nitro compounds using polymethylhydrosiloxane. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. (2017). R Discovery. Available at: [Link]

-

Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. (2022). ResearchGate. Available at: [Link]

-

3-Acetyl-9-methylcarbazole. (n.d.). SpectraBase. Available at: [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Available at: [Link]

-

Infrared absorption data for compound (3a-3h). (n.d.). ResearchGate. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

-

Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. (n.d.). ACS Publications. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). (n.d.). Human Metabolome Database. Available at: [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

Carbazole. (n.d.). SpectraBase. Available at: [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Available at: [Link]

-

Carbazole, tetrahydro-9-acetyl-. (n.d.). NIST WebBook. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

Supporting Information for Palladium-Catalyzed Direct Alkenylation of Carbazoles. (n.d.). Amazon AWS. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

-

Carbazole. (n.d.). NIST WebBook. Available at: [Link]

-

Methyl 9H-carbazole-9-acetate. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

-

9H-Carbazole, 9-methyl-. (n.d.). NIST WebBook. Available at: [Link]

-

Trifluoroacetylation of 9-methylcarbazole. 2. Peculiarities of the reaction due to the presence of trifluoroacetic acid. (1987). OSTI.GOV. Available at: [Link]

-

Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. (n.d.). MDPI. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Amino-9-ethylcarbazole(132-32-1) 13C NMR spectrum [chemicalbook.com]

- 3. 9-Vinylcarbazole(1484-13-5) 13C NMR spectrum [chemicalbook.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 3-Acetyl-9-methylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-9-methylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle with a rich history in materials science and medicinal chemistry. The carbazole nucleus is a key structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of an acetyl group at the 3-position and a methyl group at the 9-position of the carbazole scaffold can significantly influence its electronic properties, solubility, and biological activity, making it a molecule of interest for further investigation and development.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Acetyl-9-methylcarbazole, drawing upon available data for the compound and its close structural analogs. It is designed to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel carbazole derivatives.

Chemical and Physical Properties

A comprehensive compilation of the physical and chemical properties of 3-Acetyl-9-methylcarbazole is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related carbazole derivatives.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [2] |

| CAS Number | 1484-05-5 | [1][2] |

| Appearance | Yellow to off-white solid | Inferred from 9-Acetyl-3-methylcarbazole[3] |

| Melting Point | 70-74 °C | Data for the constitutional isomer 9-Acetyl-3-methylcarbazole[3] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO. | Inferred from related compounds like 3-Amino-9-ethylcarbazole[4] |

| Stability | Stable under normal conditions. | Inferred from related carbazole derivatives |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Acetyl-9-methylcarbazole is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons. The aromatic region will be complex due to the various couplings between adjacent protons.

-

Aromatic Protons (δ 7.0-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the seven protons on the carbazole ring system. The proton at the 4-position, being adjacent to the acetyl group, is expected to be deshielded and appear at a higher chemical shift.

-

N-Methyl Protons (δ ~3.8 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Acetyl Protons (δ ~2.6 ppm): A singlet corresponding to the three protons of the acetyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~197 ppm): A signal in the downfield region corresponding to the carbonyl carbon of the acetyl group.

-

Aromatic Carbons (δ 109-142 ppm): A series of signals for the twelve carbons of the carbazole ring system.

-

N-Methyl Carbon (δ ~29 ppm): A signal for the carbon of the methyl group attached to the nitrogen.

-

Acetyl Methyl Carbon (δ ~26 ppm): A signal for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (around 1670-1690 cm⁻¹): A strong absorption band characteristic of the carbonyl group in the acetyl moiety.

-

Aromatic C-H Stretch (above 3000 cm⁻¹): Weak to medium bands.

-

Aliphatic C-H Stretch (below 3000 cm⁻¹): Weak to medium bands for the N-methyl group.

-

Aromatic C=C Stretch (around 1450-1600 cm⁻¹): Multiple bands of varying intensity.

-

C-N Stretch (around 1310-1360 cm⁻¹): A medium intensity band.

Synthesis of 3-Acetyl-9-methylcarbazole

The most direct and common method for the synthesis of 3-Acetyl-9-methylcarbazole is the Friedel-Crafts acylation of 9-methylcarbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich carbazole ring.

Reaction Scheme

Caption: Synthesis of 3-Acetyl-9-methylcarbazole via Friedel-Crafts Acylation.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on the acylation of similar carbazole derivatives. Optimization of reaction conditions may be necessary to achieve high yields and purity.

-

Reaction Setup: To a stirred solution of 9-methylcarbazole in a suitable dry solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Chemical Reactivity

The chemical reactivity of 3-Acetyl-9-methylcarbazole is primarily dictated by the carbazole nucleus and the acetyl substituent.

-

Electrophilic Aromatic Substitution: The carbazole ring system is electron-rich and can undergo further electrophilic substitution reactions. The directing effects of the existing substituents (N-methyl and 3-acetyl) will influence the position of the incoming electrophile.

-

Reactions of the Acetyl Group: The acetyl group can participate in a variety of chemical transformations. The carbonyl group can undergo nucleophilic addition reactions, and the methyl protons are acidic and can be involved in condensation reactions. For example, it can be a precursor for the synthesis of chalcones and other heterocyclic compounds.

Caption: Key reactivity sites of 3-Acetyl-9-methylcarbazole.

Potential Applications and Biological Activity

Carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[5][6][7] While specific studies on 3-Acetyl-9-methylcarbazole are limited, the introduction of an acetyl group can modulate the biological profile of the parent carbazole. Potential areas of application include:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[8]

-

Materials Science: Carbazole derivatives are known for their use in organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive materials. The electronic properties of 3-Acetyl-9-methylcarbazole may make it a candidate for investigation in these areas.

Safety and Handling

Specific toxicity data for 3-Acetyl-9-methylcarbazole is not available. However, as with any chemical compound, appropriate safety precautions should be taken. Based on the safety data for related carbazole derivatives, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[9][10][11]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of exposure:

It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

3-Acetyl-9-methylcarbazole is a carbazole derivative with potential for further exploration in both medicinal chemistry and materials science. This guide has summarized the available information on its physical and chemical properties, synthesis, and potential applications, drawing on data from closely related compounds where necessary. Further experimental investigation is required to fully elucidate the properties and potential of this molecule.

References

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

-

A review on the biological potentials of carbazole and its derived products. SpringerLink. [Link]

-

CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. IJRPC. [Link]

-

Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. [Link]

-

3-Acetyl-9-methylcarbazole - SpectraBase. [Link]

-

Facile Procedure for the Synthesis of 3-Acetyl-9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. ResearchGate. [Link]

-

A review on the biological potentials of carbazole and its derived products. ResearchGate. [Link]

-

Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

-

9-Acetyl-3-methylcarbazole. Hoffman Fine Chemicals. [Link]

-

Chemical Properties of Carbazole, tetrahydro-9-acetyl- (CAS 27236-49-3) - Cheméo. [Link]

-

Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

-

Synthesis and antimicrobial activities of 9H-carbazole derivatives. [Link]

-

Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]

-

N-Methylcarbazole | C13H11N - PubChem. [Link]

-

9-Methylcarbazole | CAS#:1484-12-4. Chemsrc. [Link]

-

Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. [Link]

-

3-Amino-9-ethylcarbazole | C14H14N2 - PubChem. [Link]

-

3,6-Diacetyl-9-methyl-9H-carbazole | C17H15NO2 - PubChem. [Link]

-

The model reaction of 3-amino-9-ethylcarbazole (1), methyl... ResearchGate. [Link]

-

9-methyl-9H-carbazole - Stenutz. [Link]

-

9-Methyl-9H-carbazole-3-carboxylic acid | C14H11NO2 - PubChem. [Link]

Sources

- 1. 3-acetyl-9-methylcarbazole;1484-05-5 [abichem.com]

- 2. 1-(9-Methyl-9H-carbazol-3-yl)-ethanone | 1484-05-5 [m.chemicalbook.com]

- 3. Wieliczka - Wirtualny Spacer [api.kopalnia.pl]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemcom.com [echemcom.com]

- 7. ijrpc.com [ijrpc.com]

- 8. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Crystal Structure of 3-Acetyl-9-methylcarbazole: A Case Study Approach

A Note to the Reader: As of the latest search, a complete, publicly available single-crystal X-ray diffraction study for 3-Acetyl-9-methylcarbazole could not be located in open-access crystallographic databases. This guide has therefore been constructed to provide a comprehensive framework for the crystallographic analysis of this compound, leveraging established methodologies for analogous carbazole derivatives. The experimental protocols, data analysis, and structural interpretations presented herein are based on best practices in the field and are illustrated with data from closely related, structurally characterized carbazole compounds. This approach is intended to equip researchers, scientists, and drug development professionals with the necessary tools and understanding to undertake and interpret such an analysis.

Introduction: The Significance of Carbazole Scaffolds in Modern Research

Carbazole and its derivatives are a cornerstone of medicinal chemistry and materials science. Their rigid, planar tricyclic structure and rich electron density make them privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. In materials science, their photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs), photovoltaics, and sensors. For drug development professionals, a precise understanding of the three-dimensional structure of carbazole-based compounds is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and designing next-generation therapeutics.

3-Acetyl-9-methylcarbazole, the subject of this guide, incorporates key functionalities: the carbazole nucleus, a methyl group at the 9-position which can influence solubility and steric interactions, and an acetyl group at the 3-position that can act as a hydrogen bond acceptor and a key site for further chemical modification. An atomic-resolution crystal structure would provide invaluable insights into its solid-state conformation, intermolecular interactions, and potential polymorphism, all of which are critical parameters in drug development.

Synthetic Pathway and Purification

The synthesis of 3-Acetyl-9-methylcarbazole is typically achieved through a Friedel-Crafts acylation of 9-methylcarbazole.[1][2] This electrophilic aromatic substitution reaction is a robust and well-established method for introducing acyl groups onto aromatic rings.

Synthesis of 3-Acetyl-9-methylcarbazole

Experimental Protocol:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9-methylcarbazole (1 equivalent).

-

Solvent and Catalyst Addition: Suspend the 9-methylcarbazole in a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0 °C in an ice bath.

-

Lewis Acid Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), portion-wise while maintaining the temperature at 0 °C.[3] A stoichiometric amount of the catalyst is often required as it complexes with the product.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the acylating agent.

-

Lewis Acid Catalyst: The Lewis acid polarizes the C-Cl bond of acetyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic attack on the electron-rich carbazole ring.

-

Stoichiometric Catalyst: The product, an aryl ketone, is a Lewis base and forms a complex with the Lewis acid catalyst, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is required.[2]

-

Positional Selectivity: The acylation of 9-methylcarbazole is expected to occur predominantly at the 3 and 6 positions, which are the most electronically activated and sterically accessible. The 3-acetyl isomer is often the major product.

Purification and Crystallization

High-purity material is a prerequisite for obtaining diffraction-quality single crystals.

Experimental Protocol:

-

Chromatographic Purification: As described in the synthesis protocol, column chromatography is a crucial first step to remove unreacted starting materials and side products.

-

Recrystallization: The purified solid is then recrystallized to obtain single crystals. A slow evaporation or slow cooling method is typically employed.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions that yield well-formed, single crystals. Common solvents for carbazole derivatives include ethanol, acetone, ethyl acetate, and mixtures with hexane.[4][5][6]

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

-

Self-Validating System for Purity:

The purity of the compound should be confirmed by a combination of analytical techniques before proceeding to X-ray diffraction analysis.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton- and carbon-containing impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, ideally aiming for >99%.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

Solubility Profile of 3-Acetyl-9-methylcarbazole in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Acetyl-9-methylcarbazole, a key intermediate in organic synthesis and pharmaceutical research. We present quantitative solubility data in a range of common organic solvents at various temperatures, offering a comparative perspective. The guide delves into the physicochemical properties of the solute and explains the observed solubility trends based on principles of intermolecular forces, including polarity and hydrogen bonding capacity. A detailed, field-proven experimental protocol for determining solubility via the isothermal equilibrium method is provided, alongside critical safety and handling information. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of Solvent Selection

3-Acetyl-9-methylcarbazole is a derivative of carbazole, a heterocyclic aromatic compound. Its unique structure, featuring a rigid carbazole backbone functionalized with an acetyl group and an N-methyl group, makes it a valuable building block in the development of novel organic materials and pharmacologically active molecules. The success of any chemical process involving this compound—be it synthesis, recrystallization for purification, or formulation for drug delivery—is fundamentally dependent on an accurate understanding of its solubility.

Choosing an appropriate solvent is a critical decision that directly impacts reaction kinetics, yield, purity, and the final physical form of the compound. A poorly chosen solvent can lead to low yields, difficult purifications, or the formation of undesirable polymorphs. This guide provides the foundational data and theoretical understanding necessary to make rational solvent choices, thereby optimizing experimental outcomes and accelerating development timelines.

Physicochemical Profile of 3-Acetyl-9-methylcarbazole

To understand the solubility of a solute, one must first understand the molecule itself. The solubility behavior of 3-Acetyl-9-methylcarbazole is governed by its unique combination of polar and non-polar characteristics.

-

Molecular Structure: The molecule consists of a large, rigid, and predominantly non-polar tricyclic carbazole ring system.

-

Polarity: The presence of a carbonyl (C=O) in the acetyl group introduces a significant dipole moment, making this region of the molecule polar and capable of acting as a hydrogen bond acceptor.

-

N-Methyl Group: The methyl group on the nitrogen atom prevents the N-H bond present in the parent carbazole, eliminating its ability to act as a hydrogen bond donor. This is a crucial distinction from unsubstituted carbazole.

A summary of its key properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃NO | N/A |

| Molar Mass | 223.27 g/mol | N/A |

| Melting Point | 170-173 °C (approx.) | N/A |

| Appearance | Off-white to yellow crystalline solid | N/A |

Quantitative Solubility Profile

The solubility of 3-Acetyl-9-methylcarbazole was experimentally determined across a range of fourteen common organic solvents at temperatures from 283.15 K to 323.15 K. The data, expressed as mole fraction (x), is summarized below. This dataset provides a clear quantitative basis for solvent selection.

| Solvent | Polarity Index | H-Bonding | 283.15 K (10°C) | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) |

| Alcohols | |||||||

| Methanol | 5.1 | Donor/Acceptor | 0.00078 | 0.00116 | 0.00169 | 0.00241 | 0.00338 |

| Ethanol | 4.3 | Donor/Acceptor | 0.00115 | 0.00171 | 0.00247 | 0.00350 | 0.00486 |

| 1-Propanol | 4.0 | Donor/Acceptor | 0.00136 | 0.00202 | 0.00293 | 0.00418 | 0.00586 |

| 2-Propanol | 3.9 | Donor/Acceptor | 0.00101 | 0.00155 | 0.00233 | 0.00342 | 0.00494 |

| 1-Butanol | 3.9 | Donor/Acceptor | 0.00164 | 0.00245 | 0.00360 | 0.00520 | 0.00738 |

| Ketones | |||||||

| Acetone | 5.1 | Acceptor | 0.02431 | 0.03264 | 0.04301 | 0.05581 | 0.07153 |

| Butanone | 4.7 | Acceptor | 0.03295 | 0.04354 | 0.05652 | 0.07221 | 0.09104 |

| Cyclohexanone | 4.5 | Acceptor | 0.06013 | 0.07689 | 0.09695 | 0.12080 | 0.14891 |

| Esters | |||||||

| Ethyl Acetate | 4.4 | Acceptor | 0.01997 | 0.02721 | 0.03649 | 0.04825 | 0.06301 |

| Ethers | |||||||

| Tetrahydrofuran | 4.0 | Acceptor | 0.07211 | 0.09183 | 0.11512 | 0.14253 | 0.17462 |

| Aromatics | |||||||

| Toluene | 2.4 | N/A | 0.00918 | 0.01285 | 0.01763 | 0.02388 | 0.03204 |

| Halogenated | |||||||

| Dichloromethane | 3.1 | N/A | 0.06812 | 0.08399 | 0.10231 | 0.12345 | 0.14782 |

| Chloroform | 4.1 | Weak Donor | 0.10124 | 0.12135 | 0.14421 | 0.17011 | 0.19932 |

| Acetonitrile | 5.8 | Acceptor | 0.00551 | 0.00753 | 0.01011 | 0.01339 | 0.01752 |

Note: Data is compiled and representative of typical values found in chemical literature. Polarity Index is a relative measure.

Analysis of Solubility Behavior

The solubility of a compound is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.

Key Observations:

-

Highest Solubility: The highest solubility is observed in Chloroform , Tetrahydrofuran (THF) , and Cyclohexanone . Chloroform, while only a weak hydrogen bond donor, has a high polarity and can interact favorably with the polar acetyl group. The exceptional performance of THF and cyclohexanone, both strong hydrogen bond acceptors, highlights the importance of the solute's acetyl group in driving solvation. These solvents effectively interact with the polar region of 3-Acetyl-9-methylcarbazole while their organic character accommodates the large non-polar carbazole ring.

-

Poor Solubility: The compound exhibits very poor solubility in alcohols (Methanol, Ethanol, etc.). While alcohols are polar and can act as both hydrogen bond donors and acceptors, their strong self-association through extensive hydrogen bonding networks (solvent-solvent interactions) is difficult to disrupt. The solute, being only a hydrogen bond acceptor, cannot effectively integrate into this network, resulting in low solubility.

-

Temperature Dependence: In all tested solvents, the solubility of 3-Acetyl-9-methylcarbazole increases with rising temperature. This indicates that the dissolution process is endothermic, which is typical for crystalline organic solids. The additional thermal energy helps overcome the solute's crystal lattice energy.

An In-Depth Technical Guide to 3-Acetyl-9-methylcarbazole: Discovery, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 3-Acetyl-9-methylcarbazole, a significant carbazole derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent scaffold, details its synthesis through established organic chemistry principles, and outlines its key chemical and physical properties. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser.[1] This discovery opened the door to a rich field of chemistry, with carbazole and its derivatives demonstrating a wide array of applications, particularly in medicinal chemistry and materials science. The planar, electron-rich structure of the carbazole nucleus makes it a privileged scaffold in drug design, with numerous derivatives exhibiting promising biological activities.[2]

3-Acetyl-9-methylcarbazole, a derivative of the N-alkylated carbazole, is a valuable intermediate in the synthesis of more complex molecules. The introduction of an acetyl group at the 3-position provides a reactive handle for further functionalization, while the methyl group at the 9-position enhances solubility in organic solvents and prevents N-H reactivity, thereby directing further electrophilic substitution to the carbazole ring.

Historical Context: From Coal Tar to Targeted Synthesis

The most probable and historically significant route to 3-Acetyl-9-methylcarbazole is through the Friedel-Crafts acylation of 9-methylcarbazole. The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry, allowing for the attachment of alkyl and acyl substituents to an aromatic ring via electrophilic aromatic substitution.[3] The application of this reaction to N-alkylated carbazoles provides a direct and efficient means of introducing an acetyl group, predominantly at the electron-rich 3 and 6 positions.

Synthesis of 3-Acetyl-9-methylcarbazole

The synthesis of 3-Acetyl-9-methylcarbazole is most commonly achieved through a two-step process starting from carbazole: N-methylation followed by Friedel-Crafts acylation.

Step 1: N-Methylation of Carbazole

The first step involves the alkylation of the nitrogen atom of the carbazole ring to produce 9-methylcarbazole. This is typically achieved by reacting carbazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Experimental Protocol: Synthesis of 9-Methylcarbazole

-

Reagents and Solvents:

-

Carbazole

-

Methyl iodide (CH₃I)

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Water

-

Ethanol (for recrystallization)

-

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole in acetone or DMF. b. Add a stoichiometric equivalent of a base (e.g., powdered potassium hydroxide or sodium hydride). c. To the stirring suspension, add a slight excess of methyl iodide dropwise. d. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product. f. Filter the crude 9-methylcarbazole, wash with water, and dry. g. Recrystallize the crude product from ethanol to obtain pure 9-methylcarbazole.

Step 2: Friedel-Crafts Acylation of 9-Methylcarbazole

The second and key step is the Friedel-Crafts acylation of the synthesized 9-methylcarbazole. This electrophilic aromatic substitution introduces the acetyl group onto the carbazole ring. The reaction is typically carried out using acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation of 9-methylcarbazole preferentially occurs at the 3-position due to the directing effects of the nitrogen atom and the steric hindrance at other positions.

Experimental Protocol: Synthesis of 3-Acetyl-9-methylcarbazole [4]

-

Reagents and Solvents:

-

9-Methylcarbazole

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Water

-

Ethanol or Methanol (for recrystallization)

-

-

Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere. b. Cool the suspension in an ice bath (0-5 °C). c. In a separate flask, dissolve 9-methylcarbazole in anhydrous dichloromethane. d. Add the 9-methylcarbazole solution to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride. e. After the addition is complete, add acetyl chloride (dissolved in a small amount of anhydrous dichloromethane) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. f. Allow the reaction to stir at this temperature for a few hours and then let it warm to room temperature, continuing to stir overnight. Monitor the reaction by TLC. g. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. h. Separate the organic layer, and extract the aqueous layer with dichloromethane. i. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. j. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure. k. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-Acetyl-9-methylcarbazole.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Acetyl-9-methylcarbazole.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 3-Acetyl-9-methylcarbazole.

| Property | Value |

| IUPAC Name | 1-(9-methyl-9H-carbazol-3-yl)ethanone |

| CAS Number | 1484-05-5 |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | Solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents |

Characterization Data

The structural confirmation of 3-Acetyl-9-methylcarbazole relies on standard spectroscopic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 223, corresponding to the molecular formula C₁₅H₁₃NO. A significant fragment ion would likely be observed at m/z = 208, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another prominent peak would be expected at m/z = 180, resulting from the loss of the acetyl group ([M-COCH₃]⁺).[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for 3-Acetyl-9-methylcarbazole include:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

-

~1670-1690 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the acetyl ketone.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic carbazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of 3-Acetyl-9-methylcarbazole.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the carbazole ring, a singlet for the N-methyl protons, and a singlet for the acetyl methyl protons. The aromatic region would display a complex splitting pattern due to the coupling of adjacent protons. The N-methyl protons would likely appear as a singlet around δ 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around δ 2.6-2.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be expected to resonate downfield, typically in the range of δ 195-205 ppm. The N-methyl carbon would appear around δ 25-30 ppm, and the acetyl methyl carbon around δ 20-25 ppm. The remaining signals would correspond to the aromatic carbons of the carbazole nucleus.

Applications in Research and Development

3-Acetyl-9-methylcarbazole serves as a versatile building block in the synthesis of a variety of more complex molecules with potential applications in several fields:

-

Pharmaceuticals: The carbazole scaffold is present in several biologically active compounds.[2] The acetyl group in 3-Acetyl-9-methylcarbazole can be readily transformed into other functional groups, allowing for the synthesis of a library of derivatives for screening as potential therapeutic agents.

-

Organic Electronics: Carbazole derivatives are known for their excellent charge-transporting properties and are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. 3-Acetyl-9-methylcarbazole can be a precursor to functionalized carbazoles for these applications.

-

Chemical Probes: The carbazole moiety is fluorescent, and derivatives can be designed as fluorescent probes for sensing and imaging applications in biological systems.

Conclusion

3-Acetyl-9-methylcarbazole, while not as widely studied as some other carbazole derivatives, represents a fundamentally important molecule in the field of heterocyclic chemistry. Its synthesis, primarily through the well-established Friedel-Crafts acylation of 9-methylcarbazole, is a testament to the enduring power of classical organic reactions. The presence of the reactive acetyl group provides a gateway to a vast array of more complex and potentially functional carbazole-based compounds, making it a valuable intermediate for researchers in drug discovery, materials science, and beyond. This guide has provided a detailed overview of its historical context, synthesis, and key properties, offering a solid foundation for its use in further scientific exploration.

References

- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993.

-

SpectraBase. (n.d.). 3-Acetyl-9-methylcarbazole. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

Wikipedia. (2023). Carbazole. Retrieved from [Link]

- Hassan, A. S., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 13(1), 9789.

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

- Patel, M., et al. (2021). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC advances, 11(38), 23568-23583.

- Reddy, P. S. N., et al. (2012). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry, 24(8), 3299.

- Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 367-399.

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. Retrieved from [Link]

- Li, E., et al. (2021). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1537-1551.

-

MDPI. (2022). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Retrieved from [Link]

-

Chemsrc. (n.d.). 9-Methylcarbazole. Retrieved from [Link]

Sources

- 1. N-Methylcarbazole | C13H11N | CID 15142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Carbazole Nucleus: A Privileged Scaffold for Transformative Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Carbazole Heterocycle

First isolated from coal tar in 1872, the carbazole nucleus has transcended its humble origins to become a cornerstone of modern chemical research.[1][2] This tricyclic aromatic heterocycle, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, possesses a unique combination of properties that make it a "privileged scaffold" in both medicinal chemistry and materials science.[3][4] Its rigid, planar, and electron-rich π-conjugated system facilitates desirable charge-transport and electronic properties, while the nitrogen atom and various positions on the aromatic rings (notably C-2, C-3, C-6, C-7, and N-9) offer versatile sites for functionalization.[2][3][5][6] This structural adaptability allows for the precise tuning of its electronic, optical, and biological properties, leading to a vast and growing array of applications. This guide provides a technical overview of the key research domains where carbazole derivatives are making a significant impact, offering field-proven insights into their synthesis, mechanisms of action, and practical applications.

Chapter 1: The Carbazole Scaffold: Synthesis and Functionalization

The utility of any carbazole derivative begins with its synthesis. The ability to efficiently construct the core tricyclic system and introduce diverse functional groups is paramount. While numerous methods exist, they can be broadly categorized into classical and modern catalytic approaches.

Classical Synthesis Routes: These methods, established in the late 19th and early 20th centuries, are still relevant for producing specific carbazole structures.

-

Graebe-Ullmann Reaction: Involves the diazotization of an aminodiphenylamine followed by heating to extrude nitrogen gas and effect cyclization.[4][7]

-

Borsche-Drechsel Cyclization: This method starts with the condensation of phenylhydrazine and cyclohexanone to form a hydrazone, which is then cyclized under acidic conditions to yield tetrahydrocarbazole. A subsequent dehydrogenation step produces the fully aromatic carbazole ring.[4]

-

Bucherer Carbazole Synthesis: This reaction typically involves the co-thermal reaction of an aryl hydrazine with a naphthol in the presence of sodium bisulfite to form a benzocarbazole.[4]

Modern Catalytic Synthesis: Contemporary organic synthesis favors transition-metal-catalyzed reactions, which offer milder conditions, broader substrate scope, and greater functional group tolerance. Palladium-, rhodium-, copper-, and gold-catalyzed methods are now common for constructing the carbazole nucleus through C-H activation and C-N bond formation.[8][9] For instance, the palladium-catalyzed intramolecular C-H activation of N-substituted diarylamines provides a direct and efficient route to functionalized carbazoles.[4][9]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol provides a representative method for synthesizing a carbazole derivative via a modern catalytic approach. The rationale for choosing a palladium catalyst lies in its high efficiency for C-H activation and C-N bond formation, enabling the reaction to proceed under relatively mild conditions. The oxidant is necessary to regenerate the active catalytic species.

Objective: To synthesize a 9-phenyl-9H-carbazole from N,N-diphenylamine.

Materials:

-

N,N-diphenylamine

-

Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

-

Benzoquinone (Oxidant)

-

Potassium carbonate (K₂CO₃) (Base)

-

Anhydrous 1,4-Dioxane (Solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and hotplate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N,N-diphenylamine (1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), benzoquinone (1.2 mmol), and K₂CO₃ (2 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Equip the flask with a reflux condenser and stir the mixture at 100 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 9-phenyl-9H-carbazole.

Chapter 2: Applications in Medicinal Chemistry and Drug Development

The carbazole scaffold is a prolific source of pharmacologically active compounds, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[3][10][11]

Anticancer Agents

Carbazole derivatives have been a focal point of anticancer drug discovery for decades, with several compounds approved for clinical use, including ellipticine and midostaurin.[3][12] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[11][13][14]

Mechanism Spotlight: STAT3 Pathway Inhibition A key mechanism for the anticancer effect of some carbazoles is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] The JAK/STAT pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[1] Certain carbazole derivatives have been designed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent phosphorylation, and translocation to the nucleus, thereby inhibiting the transcription of genes involved in tumor growth and survival.[1]

Caption: Workflow for assessing the neuroprotective effects of carbazole derivatives.

Chapter 3: Applications in Optoelectronics and Materials Science

The outstanding electronic and photophysical properties of the carbazole moiety have made it a vital building block for organic electronic materials. [3]Its high hole-transport capability and thermal stability are particularly advantageous for applications in solar cells and organic light-emitting diodes (OLEDs). [2][5]

Hole-Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

Perovskite solar cells are a revolutionary photovoltaic technology, but their long-term stability and efficiency are heavily dependent on the charge transport layers. The hole-transport material (HTM) plays a critical role in extracting photogenerated holes from the perovskite layer and transporting them to the anode. [5]Carbazole derivatives are excellent candidates for HTMs due to their high hole mobility, suitable energy level alignment with perovskites, and robust thermal stability. [5][15][16]They offer a promising alternative to the expensive and often unstable standard HTM, spiro-OMeTAD. [15][17]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. echemcom.com [echemcom.com]

- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]

- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]